

# Unraveling the Molecular Identity of ZK-261991: A Case of Conflicting Data

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## Compound of Interest

Compound Name: ZK-261991

Cat. No.: B15580999

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An in-depth investigation into the target binding affinity and selectivity of the compound designated **ZK-261991** reveals significant discrepancies in publicly available data, preventing a definitive analysis of its biological activity. While multiple chemical suppliers identify **ZK-261991** as a potent VEGFR tyrosine kinase inhibitor, other sources associate the same compound identifier with activity as a histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) inhibitor. This fundamental conflict in the primary target of **ZK-261991** makes a comprehensive technical guide on its binding affinity and selectivity currently unfeasible.

Efforts to resolve this ambiguity through searches for primary scientific literature or patents detailing the original synthesis and biological evaluation of **ZK-261991** have been unsuccessful. Without a definitive primary source to clarify the compound's true molecular target, any presentation of its binding affinity, selectivity, and associated signaling pathways would be speculative and potentially inaccurate.

## The Conflicting Evidence

Several chemical vendors list **ZK-261991**, with the associated CAS number 886563-25-3, as a VEGFR inhibitor. Notably, some sources specify an IC<sub>50</sub> of 5 nM for VEGFR2, suggesting a high affinity for this key regulator of angiogenesis.<sup>[1][2][3][4]</sup> This would classify **ZK-261991** as a potent anti-angiogenic agent with potential applications in oncology.

In stark contrast, other suppliers describe a compound with the identical CAS number (886563-25-3) as a histone deacetylase inhibitor.<sup>[5]</sup> This class of molecules alters gene expression by modifying the epigenetic landscape and is also a validated target in cancer therapy. The same

source also claims potent inhibition of the epidermal growth factor receptor, another critical target in oncology.

This discrepancy is not a matter of promiscuous binding to multiple targets, but rather a fundamental disagreement on the primary mechanism of action for the compound identified as **ZK-261991**.

## The Path Forward: A Call for Clarity

To provide the requested in-depth technical guide for researchers, scientists, and drug development professionals, the definitive primary target of **ZK-261991** must be established. This would require the identification of the original patent or peer-reviewed publication that first disclosed the compound's discovery and characterization. Such a document would provide the necessary context and data to:

- **Confirm the Primary Molecular Target:** Unequivocally identify whether **ZK-261991** is a VEGFR inhibitor, an HDAC inhibitor, or targets another protein.
- **Establish a Selectivity Profile:** Detail the binding affinities against a panel of related and unrelated targets to understand its specificity.
- **Elucidate the Mechanism of Action:** Provide insights into how the compound interacts with its target and modulates its function.
- **Detail Experimental Protocols:** Offer the methodologies used for the initial characterization, which can be replicated or adapted for further studies.

Without this foundational information, the creation of accurate data tables, signaling pathway diagrams, and experimental workflows as requested is not possible. The scientific community would benefit from a clarification of the biological activities associated with **ZK-261991** and its corresponding CAS number to ensure the integrity of research and development efforts involving this compound.

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## References

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